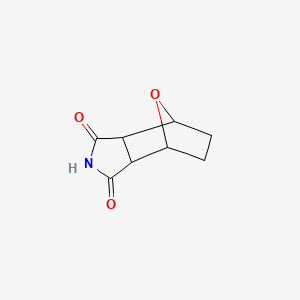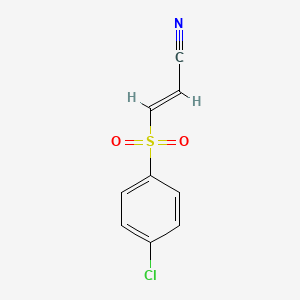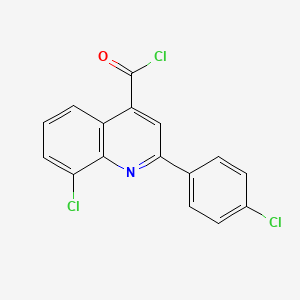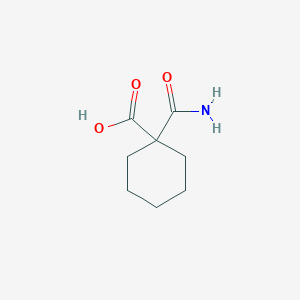![molecular formula C6H4BrN3 B3022150 5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1449693-24-6](/img/structure/B3022150.png)
5-bromo-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
5-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . This compound is part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds .
Synthesis Analysis
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine by NIS to obtain an intermediate, which was then protected by PMB-Cl to produce a key intermediate .
Molecular Structure Analysis
The molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused with a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridine are primarily related to its use as a building block in the synthesis of various derivatives . These reactions often involve the formation of new bonds at the reactive sites on the pyrazolo[3,4-b]pyridine ring .
Physical And Chemical Properties Analysis
5-Bromo-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 198.02 g/mol, and its exact mass and monoisotopic mass are 196.95886 g/mol . The compound has a topological polar surface area of 41.6 Ų and a complexity of 130 .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Applications :
Synthetic Strategies and Approaches
- Recent Advances : Between 2017 and 2021, researchers explored various synthetic methods for 1H-pyrazolo[3,4-b]pyridine derivatives. These methods were categorized based on how they assemble the pyrazolopyridine system .
Photophysical Properties and Fluorescence
- Observations : Compounds derived from 5-amino-1H-pyrazolo[3,4-b]pyridine exhibit strong fluorescence, especially under UV light (360 nm). The substitution pattern on the naphthyridine ring influences fluorescence properties .
Mécanisme D'action
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes: TRKA, TRKB, and TRKC . These receptors belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
5-bromo-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of 5-bromo-1H-pyrazolo[3,4-b]pyridine, has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which may impact its bioavailability.
Result of Action
The continuous activation and overexpression of TRKs can cause cancer . By inhibiting TRKs, 5-bromo-1H-pyrazolo[3,4-b]pyridine can potentially prevent the proliferation of cancer cells . For instance, compound C03 inhibited the proliferation of the Km-12 cell line .
Orientations Futures
The future directions for research on 5-bromo-1H-pyrazolo[3,4-b]pyridine are likely to involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, its derivatives have shown potential as TRK inhibitors, suggesting possible applications in cancer treatment .
Propriétés
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYLPMLKGQZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654277 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875781-17-2 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)




![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)
![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)


